molecular formula C8H8BrI B3317645 1-Bromo-4,5-dimethyl-2-iodobenzene CAS No. 96843-22-0

1-Bromo-4,5-dimethyl-2-iodobenzene

Cat. No.: B3317645
CAS No.: 96843-22-0
M. Wt: 310.96 g/mol
InChI Key: CDCZOMODVGXNRV-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dimethyl-2-iodobenzene is a halogenated aromatic compound with the molecular formula C8H8BrI. It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with two methyl groups. This compound is widely used in various fields, including medical, environmental, and industrial research .

Mechanism of Action

Target of Action

1-Bromo-4,5-dimethyl-2-iodobenzene is a chemical compound that is commonly used in scientific research It is known that the compound can participate in various coupling reactions , suggesting that its targets could be a variety of organic compounds involved in these reactions.

Mode of Action

The compound’s mode of action involves the participation in various coupling reactions . The structure of this compound contains bromine and iodine atoms, which can readily participate in oxidative addition reactions with transition metals . This allows the compound to participate in various coupling reactions, such as the classic Suzuki and Sonogashira couplings .

Biochemical Pathways

Given its ability to participate in various coupling reactions , it can be inferred that the compound may affect a variety of biochemical pathways involving these reactions.

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as solubility and stability.

Result of Action

Given its ability to participate in various coupling reactions , it can be inferred that the compound may induce changes in the structure and function of its target molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated area to maintain its stability and efficacy. Additionally, the compound should be kept away from oxidizing agents and light , suggesting that these factors can influence its action.

Preparation Methods

The synthesis of 1-Bromo-4,5-dimethyl-2-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the diazotization of 4,5-dimethyl-2-aminobenzene followed by treatment with potassium iodide and bromine. The reaction conditions often include low temperatures and acidic environments to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Bromo-4,5-dimethyl-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Comparison with Similar Compounds

1-Bromo-4,5-dimethyl-2-iodobenzene can be compared with other halogenated aromatic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-bromo-2-iodo-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCZOMODVGXNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297541
Record name 1-Bromo-2-iodo-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96843-22-0
Record name 1-Bromo-2-iodo-4,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96843-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-iodo-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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